molecular formula C10H20N2O2S B1372905 Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate CAS No. 1220039-36-0

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate

Cat. No. B1372905
CAS RN: 1220039-36-0
M. Wt: 232.35 g/mol
InChI Key: DDVWZKBCRRKHPY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O2S . It has a molecular weight of 232.34 Da . The compound is typically stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2S/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7,11H2,1-3H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate is an oil-like substance . It’s stored at 4°C . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources.

Scientific Research Applications

Synthesis of N-Heterocycles

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceutical compounds . The compound serves as a precursor in the formation of sulfinimines, which are then transformed into structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These heterocycles are significant due to their presence in biologically active molecules and therapeutic agents.

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis, particularly in the formation of chiral N-heterocycles . It acts as a chiral auxiliary, enabling the stereoselective synthesis of amines and their derivatives. This is vital for creating enantiomerically pure substances that have significant bioactivities and are used in various therapeutic applications.

PDE4 Inhibition

Researchers have explored the use of Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate derivatives as effective PDE4 inhibitors for treating anti-inflammatory diseases . The compound’s derivatives have shown promise in yielding high diastereoselectivity and good yields, making them suitable candidates for pharmaceutical development.

Modulation of Supramolecular Structures

The tert-butyl functional groups within the compound can modulate the self-assembly behavior of organic molecules on surfaces . This property is particularly useful in the precise construction of supramolecular architectures, which has applications in nanotechnology and materials science.

Precursor to Biologically Active Natural Products

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate: serves as a potential precursor to biologically active natural products . It can be used to synthesize compounds like Indiacen A and Indiacen B, which have been found to possess anticancer, anti-inflammatory, and other bioactivities.

Chiral Inductor in Organic Synthesis

The compound’s efficacy as a chiral inductor has made it increasingly popular in organic synthesis over the last two decades . It assists in highly diastereoselective conversions, can be easily cleaved, and is recyclable after reactions, making it a versatile reagent in the synthesis of various organic compounds.

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(12)6-11/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVWZKBCRRKHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182055
Record name 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)thiomorpholine-4-carboxylate

CAS RN

1220039-36-0
Record name 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(aminomethyl)-4-thiomorpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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